5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol

Botulinum neurotoxin inhibitor Quinolinol SAR Protease inhibition

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (CAS 1239748-09-4; C₂₁H₁₆ClN₃O; MW 361.8 g/mol) is a synthetic small-molecule member of the pyridylphenylaminoquinoline class—a subset of 8-hydroxyquinoline (quinolin-8-ol) derivatives. The compound is assembled via the multi-component Betti reaction from 5-chloro-8-hydroxyquinoline, benzaldehyde, and 2-aminopyridine, and is typically supplied as a racemate.

Molecular Formula C21H16ClN3O
Molecular Weight 361.8 g/mol
Cat. No. B12119880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol
Molecular FormulaC21H16ClN3O
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl
InChIInChI=1S/C21H16ClN3O/c22-17-13-16(21(26)20-15(17)9-6-12-24-20)19(18-10-4-5-11-23-18)25-14-7-2-1-3-8-14/h1-13,19,25-26H
InChIKeyOMIYOSUGMRAOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol – Chemical Identity, Pharmacophore Class, and Procurement Baseline


5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (CAS 1239748-09-4; C₂₁H₁₆ClN₃O; MW 361.8 g/mol) is a synthetic small-molecule member of the pyridylphenylaminoquinoline class—a subset of 8-hydroxyquinoline (quinolin-8-ol) derivatives . The compound is assembled via the multi-component Betti reaction from 5-chloro-8-hydroxyquinoline, benzaldehyde, and 2-aminopyridine, and is typically supplied as a racemate [1]. Its pharmacophore integrates three features: a metal-chelating 8-hydroxyquinoline core, a chloro substituent at the 5-position, and a phenylamino(pyridin-2-yl)methyl moiety at the 7-position. This compound has been investigated primarily as an inhibitor of botulinum neurotoxin serotype A (BoNT/A) light-chain protease [2], with additional patent disclosures covering fungicidal and bactericidal applications in the pyridylphenylaminoquinoline series [3].

Why 5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol Cannot Be Replaced by Generic 8-Hydroxyquinoline Analogs


Although numerous 8-hydroxyquinoline derivatives share a common chelating core, substitution patterns at the 5- and 7-positions of the quinoline ring profoundly modulate BoNT/A light-chain inhibitory potency, ex vivo functional protection, and enantiomeric activity profiles [1]. In a systematically designed 36-compound matrix study, the average IC₅₀ for all 5-chloro-substituted quinolinol inhibitors was 1.9 μM—a 2.05-fold improvement over the unsubstituted 8-hydroxyquinoline series (3.9 μM) and the 2-methyl series (3.9 μM) [2]. Furthermore, the heteroaromatic amine at the 7-position exerts a decisive influence: 2-aminopyrimidine-containing analogs were on average 2.5-fold less potent (4.6 μM) than 2-aminopyridine-containing analogs (1.8 μM), and all compounds inactive in the ex vivo mouse phrenic nerve hemidiaphragm assay belonged to the pyrimidine subgroup [2]. These non-linear SAR relationships mean that swapping the 5-chloro substituent, altering the heteroaromatic amine, or omitting the phenyl group cannot be assumed to preserve biological activity. Procurement specifications for BoNT/A inhibitor research must therefore require the exact substitution pattern embodied by this compound [3].

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol – Quantitative Differentiation Evidence Against Closest Analogs


5-Chloro Substitution Yields 2.05-Fold Average IC₅₀ Improvement Over Unsubstituted and 2-Methyl Quinolinol Cores in BoNT/A LC Protease Assay

In a systematically designed 36-compound SAR matrix (Harrell et al., 2017), the average IC₅₀ across all twelve 5-chloro-8-hydroxyquinoline-derived inhibitors was 1.9 μM, compared to 3.9 μM for both the unsubstituted 8-hydroxyquinoline series (n=12) and the 2-methyl-8-hydroxyquinoline series (n=12) [1]. This represents a 2.05-fold average potency advantage conferred specifically by the 5-chloro substituent. The compound 5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol itself exhibited an IC₅₀ of 1.5 μM in the same HPLC-based BoNT/A LC protease assay using full-length recombinant BoNT/A light chain and a 17-mer SNAP-25 peptide substrate (residues 187–203) [2][3]. The unsubstituted analog 7-[phenyl[(pyridin-2-yl)amino]methyl]quinolin-8-ol (no 5-Cl) also showed IC₅₀ = 1.5 μM, indicating that for this specific benzaldehyde/2-aminopyridine pair the 5-Cl does not further improve potency; however, across the broader matrix, the 5-chloro series consistently outperformed the unsubstituted series, with the two most potent compounds in the entire study (IC₅₀ = 0.6 μM each) both belonging to the 5-chloro subset [1].

Botulinum neurotoxin inhibitor Quinolinol SAR Protease inhibition

5-Chloro Quinolinol Series Delivers the Largest Number of Compounds Active at 2 μM in Ex Vivo Mouse Phrenic Nerve Hemidiaphragm Assay (MPNHDA)

Beyond biochemical potency, functional protection against BoNT/A-induced muscle paralysis was assessed using the mouse phrenic nerve hemidiaphragm assay (MPNHDA). Among the three 8-hydroxyquinoline core series, the 5-chloro-substituted group produced the largest absolute number of compounds active at the stringent 2 μM test concentration: five compounds delayed the onset of BoNT/A-induced paralysis at 2 μM, compared to only two to three compounds each in the unsubstituted and 2-methyl series [1]. Furthermore, the 5-chloro series had only one compound that failed to delay paralysis even at 20 μM, whereas the unsubstituted and 2-methyl series each had three ineffective compounds at 20 μM [1]. The compound 5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (previously designated Compound 3) was effective in the MPNHDA at 10 μM in earlier studies [2].

Ex vivo neurotoxicity protection Tissue-level pharmacology BoNT/A functional antagonism

Both (R) and (S) Enantiomers Exhibit Comparable BoNT/A Inhibitory Activity—A Rare SAR Profile Among Chiral Protease Inhibitors

Chiral HPLC separation of the racemic Betti reaction product of 5-chloro-8-hydroxyquinoline, benzaldehyde, and 2-aminopyridine revealed that both the (+)-(R) and (−)-(S) enantiomers inhibit BoNT/A with comparable activity [1]. Molecular modeling studies indicated that the two enantiomers adopt different ensembles of binding modes within the BoNT/A LC active site, yet with roughly equal computed binding energies, providing a structural rationale for the observed non-enantiospecific inhibition [1]. This stands in marked contrast to the typical behavior of chiral small-molecule protease inhibitors, where one enantiomer usually dominates potency by 10- to 1000-fold. The finding also underpinned the broader matrix study (Harrell et al., 2017), which confirmed considerable plasticity in the BoNT/A LC binding pocket [2].

Chiral SAR Enantiomeric activity Binding site flexibility

2-Aminopyridine Moiety Confers 2.5-Fold Average Potency Advantage Over 2-Aminopyrimidine Across All Quinolinol Cores

The heteroaromatic amine component exerts a decisive influence on BoNT/A inhibitory activity. Across all three 8-hydroxyquinoline cores (unsubstituted, 2-methyl, and 5-chloro) and all four benzaldehyde variants, the 2-aminopyridine-containing inhibitors averaged an IC₅₀ of 1.8 μM, compared to 4.6 μM for the 2-aminopyrimidine-containing analogs—a 2.5-fold difference [1]. This trend holds biological significance: in the ex vivo MPNHDA, every compound that failed to delay BoNT/A-induced paralysis at 20 μM contained a 2-aminopyrimidine moiety, whereas all 2-aminopyridine and 3-aminopyridine compounds were active in the tissue assay [1]. Since 5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol carries the 2-aminopyridine (pyridin-2-yl) moiety, it belongs to the most active amine subgroup, distinguishing it from analogs that incorporate a pyrimidine ring.

Heteroaromatic amine SAR 2-Aminopyridine vs. 2-aminopyrimidine BoNT/A inhibitor design

The 5-Chloro Substituent Is a Key Structural Determinant for Broad-Spectrum Botulinum Neurotoxin Serotype Inhibition

The 5-chloro-8-hydroxyquinoline chemotype represented by this compound has been shown to extend beyond BoNT/A. The structurally related quinolinol-based inhibitor CB 7969312—which shares the 5-chloro-8-hydroxyquinoline core—demonstrated ex vivo protection against BoNT/A at 500 nM (0.5 μM) and additionally inhibited botulinum neurotoxin serotypes B, C, E, and F [1][2]. This broad-serotype inhibitory profile is a distinctive feature of the 5-chloro-quinolinol scaffold and contrasts with serotype-selective inhibitors such as certain monoclonal antibody-based antitoxins. While direct serotype profiling data for 5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol itself have not been published, the chemotype-level evidence supports the strategic value of the 5-chloro substituent for pan-serotype BoNT inhibitor development [2].

Broad-spectrum BoNT inhibition Serotype cross-reactivity Quinolinol chemotype

5-Chloro-7-((phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol – High-Confidence Research and Industrial Application Scenarios


BoNT/A Light-Chain Protease Inhibitor Screening and Hit-to-Lead Optimization

This compound serves as a validated reference inhibitor for BoNT/A LC enzymatic assays. With a confirmed IC₅₀ of 1.5 μM in the HPLC-based SNAP-25 cleavage assay [1], it provides a reproducible benchmark against which novel inhibitors can be compared. Its membership in the 5-chloro-8-hydroxyquinoline series—the most potent core substitution class in the 36-compound matrix study [2]—makes it a rational starting scaffold for further medicinal chemistry optimization targeting sub-micromolar potency (the best analogs in this series achieve IC₅₀ = 0.6 μM).

Ex Vivo Tissue-Based BoNT/A Intoxication Models (MPNHDA)

The compound's demonstrated efficacy in the mouse phrenic nerve hemidiaphragm assay at 10 μM [3] positions it as a positive control for ex vivo BoNT/A challenge experiments. The 5-chloro series to which it belongs yielded the highest proportion of compounds active at the 2 μM threshold [2], making this chemotype the preferred choice for laboratories evaluating functional neuromuscular protection against BoNT/A-induced paralysis.

Chiral Probe for BoNT/A Binding-Site Plasticity Studies

Because both (R) and (S) enantiomers of this compound inhibit BoNT/A with comparable activity—a rare property among chiral protease inhibitors—the racemate can be used as a molecular probe to investigate binding-site flexibility [3]. Unlike typical chiral inhibitors that require enantiopure synthesis for meaningful SAR, the racemic mixture of this specific compound is sufficient for most biochemical and structural biology studies, reducing procurement complexity and cost [3].

Broad-Spectrum Anti-BoNT Chemotype Development for Biodefense

The 5-chloro-quinolinol pharmacophore to which this compound belongs has demonstrated ex vivo protection against five BoNT serotypes (A, B, C, E, F) through the related analog CB 7969312 [4]. This compound provides a structurally defined entry point for medicinal chemistry campaigns aimed at developing pan-serotype small-molecule BoNT countermeasures, which are prioritized in biodefense procurement programs due to their simplified stockpiling requirements compared to serotype-specific antibody therapies [4].

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